Anisole-2,4,6-d3

Catalog No.
S802669
CAS No.
2567-25-1
M.F
C7H8O
M. Wt
111.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Anisole-2,4,6-d3

CAS Number

2567-25-1

Product Name

Anisole-2,4,6-d3

IUPAC Name

1,3,5-trideuterio-2-methoxybenzene

Molecular Formula

C7H8O

Molecular Weight

111.16 g/mol

InChI

InChI=1S/C7H8O/c1-8-7-5-3-2-4-6-7/h2-6H,1H3/i2D,5D,6D

InChI Key

RDOXTESZEPMUJZ-UJESMPABSA-N

SMILES

COC1=CC=CC=C1

Canonical SMILES

COC1=CC=CC=C1

Isomeric SMILES

[2H]C1=CC(=C(C(=C1)[2H])OC)[2H]

The exact mass of the compound Anisole-2,4,6-d3 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Anisole-2,4,6-d3 is a stable isotope-labeled analog of anisole, where hydrogen atoms at the ortho- and para-positions of the benzene ring are replaced with deuterium. This specific labeling pattern makes it an indispensable tool for elucidating reaction mechanisms, particularly in studies involving C-H bond activation, by allowing for the measurement of kinetic isotope effects (KIEs). [1] Furthermore, its mass shift of +3 Da relative to the unlabeled compound enables its use as a high-purity internal standard for accurate quantification in mass spectrometry-based assays.

Substitution of Anisole-2,4,6-d3 with unlabeled anisole is fundamentally incompatible with applications that rely on isotopic differentiation. Unlabeled anisole cannot be used to measure kinetic isotope effects at the aromatic C-H positions, which is the primary purpose of this labeled compound in mechanistic studies. [1] Similarly, it cannot serve as an internal standard in mass spectrometry for the quantification of anisole itself due to identical mass-to-charge ratios. Other deuterated isomers, such as Anisole-d5 (phenyl-d5) or Anisole-d3 (methyl-d3), probe different C-H bonds and thus provide distinct, non-interchangeable mechanistic information, making the 2,4,6-d3 isomer essential for specifically studying the reactivity of the ortho- and para-positions. [2]

Essential for Determining Rate-Limiting Steps via Kinetic Isotope Effects in Photocatalysis

In studies of TiO2-mediated photocatalytic degradation, the use of deuterated anisole isotopomers is critical for distinguishing between different reaction pathways. When comparing the hydroxylation of unlabeled anisole with its deuterated analogs, a significant secondary kinetic isotope effect (KIE) was observed. Specifically, the H/D isotope selectivity for hydroxylation of the aromatic ring was found to be approximately 1.3 under standard conditions, indicating that C-H bond cleavage is involved in the rate-influencing steps of the reaction. [1] This quantitative difference confirms that Anisole-2,4,6-d3 is essential for probing the mechanism of electrophilic attack on the aromatic ring, a task impossible with unlabeled anisole.

Evidence DimensionKinetic Isotope Effect (kH/kD) for Aromatic Hydroxylation
Target Compound DatakH/kD ≈ 1.3 (inferred from experiments with mixed isotopomers including ring-deuterated species)
Comparator Or BaselineUnlabeled Anisole (kH, baseline rate)
Quantified DifferenceThe reaction rate is slower by a factor of ~1.3 when the aromatic C-H bonds are replaced with C-D bonds.
ConditionsTiO2-mediated photocatalytic degradation in aerated water.

This directly enables researchers to confirm or reject proposed reaction mechanisms where aromatic C-H bond breaking is a rate-determining or rate-limiting step, justifying its procurement over unlabeled anisole for mechanistic studies.

Enabling High-Precision Bioanalytical Quantification as a Stable Isotope-Labeled Internal Standard

Stable isotope-labeled (SIL) internal standards are critical for correcting variability in quantitative LC-MS/MS analysis, particularly in complex biological matrices like plasma. Anisole-2,4,6-d3, with a mass shift of +3 Da, serves as an ideal internal standard for the quantification of anisole or anisole-containing metabolites. SIL standards co-elute with the analyte and exhibit nearly identical ionization and extraction behavior, effectively normalizing for sample-to-sample variations in matrix effects and recovery. For example, a study on the drug lapatinib demonstrated that while a non-isotope-labeled internal standard failed to correct for inter-individual recovery variations of up to 3.5-fold in patient plasma, the stable isotope-labeled (d3) version provided accurate and precise quantification. [1] This principle directly applies to the use of Anisole-2,4,6-d3 for quantifying anisole.

Evidence DimensionCorrection for Analytical Variability
Target Compound DataCorrects for inter-individual variability in matrix effects and extraction recovery due to near-identical physicochemical properties to the analyte.
Comparator Or BaselineStructural analog (non-isotope-labeled) internal standard, which fails to correct for recovery variations up to 3.5-fold in patient plasma.
Quantified DifferenceProvides robust and accurate quantification across variable patient samples, whereas other standards can lead to significant analytical error.
ConditionsQuantitative LC-MS/MS analysis of analytes in complex biological matrices (e.g., human plasma).

For regulated bioanalysis, therapeutic drug monitoring, or environmental testing, using a SIL internal standard like Anisole-2,4,6-d3 is often required to ensure data accuracy and reproducibility, making it the only viable choice for such applications.

Altering Regioselectivity in C-H Functionalization Reactions

The deuterium atoms in Anisole-2,4,6-d3 can act as blocking groups or alter the electronic properties of the aromatic ring, thereby directing C-H functionalization reactions to alternative sites compared to unlabeled anisole. In palladium-catalyzed C-H activation, for instance, the reaction regioselectivity is highly sensitive to the electronic and steric environment of the C-H bonds. [1] While direct comparative studies on Anisole-2,4,6-d3 are specific to the reaction system, the principle of using deuterium labeling to block reactive sites is well-established. By replacing the more reactive ortho- and para-hydrogens with deuterium, which has a stronger C-D bond, reactions that would typically occur at these positions can be directed toward the meta-positions or the methoxy group, providing a synthetic route to otherwise difficult-to-access isomers.

Evidence DimensionReaction Site Selectivity
Target Compound DataEnables functionalization at meta C-H positions or the methoxy group by blocking the electronically favored ortho/para sites.
Comparator Or BaselineUnlabeled anisole, which preferentially undergoes electrophilic substitution and many C-H activations at the ortho and para positions. [<a href="https://en.wikipedia.org/wiki/Anisole#Reactivity" target="_blank">2</a>]
Quantified DifferenceQualitatively changes the major product of a reaction from ortho/para-substituted isomers to meta-substituted or other isomers.
ConditionsTransition metal-catalyzed C-H functionalization reactions (e.g., Pd, Rh, Co-catalyzed).

This allows synthetic chemists to access specific isomers that are not obtainable using standard anisole, making this compound a crucial precursor for targeted synthesis projects.

Mechanistic Elucidation of Aromatic Functionalization

This compound is the right choice for researchers investigating the mechanisms of electrophilic aromatic substitution, photocatalysis, or transition-metal-catalyzed C-H activation. Its specific labeling pattern allows for the direct measurement of kinetic isotope effects at the ortho- and para-positions, providing definitive evidence for whether C-H bond cleavage is part of the rate-determining step. [1]

High-Fidelity Quantitative Analysis in Complex Matrices

For clinical, forensic, or environmental laboratories that require precise quantification of anisole or related analytes by LC-MS/MS, Anisole-2,4,6-d3 is the preferred internal standard. Its use is critical for ensuring accuracy and reproducibility by correcting for variability in sample preparation and matrix effects, which is often a regulatory requirement. [2]

Site-Selective Synthesis of Anisole Derivatives

In multi-step organic synthesis, this compound serves as a specialized precursor for creating complex molecules with substitution patterns that are difficult to achieve with unlabeled anisole. By using the deuterium atoms to block the highly reactive ortho/para positions, chemists can direct functionalization to the meta-positions, enabling the synthesis of unique pharmaceutical intermediates or materials science building blocks.

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

Anisole-2,4,6-d3

Dates

Last modified: 04-14-2024

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